molecular formula C10H12O3 B1523902 Methyl 3-(hydroxymethyl)-4-methylbenzoate CAS No. 1427432-71-0

Methyl 3-(hydroxymethyl)-4-methylbenzoate

Cat. No.: B1523902
CAS No.: 1427432-71-0
M. Wt: 180.2 g/mol
InChI Key: QSMKKOCKOHLUSC-UHFFFAOYSA-N
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Description

Methyl 3-(hydroxymethyl)-4-methylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by a benzoic acid core substituted with a hydroxymethyl group at the third position and a methyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(hydroxymethyl)-4-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3-(hydroxymethyl)-4-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various functional groups. Reagents such as halogens or nitrating agents are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 3-(formyl)-4-methylbenzoic acid.

    Reduction: 3-(hydroxymethyl)-4-methylbenzyl alcohol.

    Substitution: 3-(hydroxymethyl)-4-methylbromobenzene.

Scientific Research Applications

Methyl 3-(hydroxymethyl)-4-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving benzoate derivatives.

    Industry: It is employed in the production of specialty chemicals and as a precursor for various industrial processes.

Comparison with Similar Compounds

    Methyl 3,5-bis(hydroxymethyl)benzoate: This compound has two hydroxymethyl groups at the third and fifth positions, making it more reactive in certain chemical reactions.

    Methyl 4-methylbenzoate: Lacks the hydroxymethyl group, resulting in different chemical properties and reactivity.

    Methyl 3-(hydroxymethyl)benzoate: Similar structure but without the additional methyl group at the fourth position.

Uniqueness: Methyl 3-(hydroxymethyl)-4-methylbenzoate is unique due to the presence of both a hydroxymethyl and a methyl group on the benzoic acid core. This combination of functional groups imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development.

Properties

IUPAC Name

methyl 3-(hydroxymethyl)-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7-3-4-8(10(12)13-2)5-9(7)6-11/h3-5,11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSMKKOCKOHLUSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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